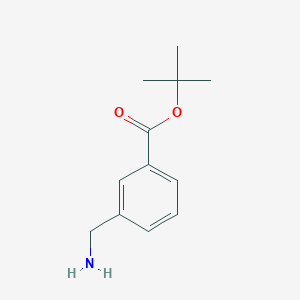

Tert-butyl 3-(aminomethyl)benzoate

Description

The exact mass of the compound Tert-butyl 3-(aminomethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-(aminomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(aminomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALKLPHYNWBHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600616 | |

| Record name | tert-Butyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102638-45-9 | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102638-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminomethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)benzoate (CAS No. 102638-45-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)benzoate, a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of facts, offering in-depth insights into its synthesis, characterization, and strategic application in drug discovery. The methodologies described herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical utility for professionals in the field.

Core Compound Identification and Properties

Tert-butyl 3-(aminomethyl)benzoate is a bifunctional organic molecule valued for its utility as a linker and building block in the synthesis of complex pharmaceutical agents. Its structure features a benzene ring substituted with a tert-butyl ester and an aminomethyl group at the meta-position. This arrangement provides two key points for chemical modification: the nucleophilic primary amine and the sterically hindered ester, which can be hydrolyzed under specific conditions.

CAS Number: 102638-45-9[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl 3-(aminomethyl)benzoate is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Physical Form | Solid or Semi-solid | |

| Solubility | Slightly soluble in water (1.8 g/L at 25 °C) | [1] |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | |

| InChI Key | HALKLPHYNWBHPB-UHFFFAOYSA-N |

Safety and Handling

As with any chemical reagent, proper handling of tert-butyl 3-(aminomethyl)benzoate is paramount. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be worn at all times.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Mechanism

The most common and industrially scalable synthesis of tert-butyl 3-(aminomethyl)benzoate involves a two-step process starting from 3-cyanobenzoic acid. This pathway is favored due to the availability of the starting materials and the robustness of the chemical transformations.

Overall Synthesis Scheme

Caption: Two-step synthesis of tert-butyl 3-(aminomethyl)benzoate.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl 3-cyanobenzoate

This esterification reaction is a classic Fischer-Speier esterification, driven to completion by the use of an excess of tert-butanol or removal of water.

-

To a solution of 3-cyanobenzoic acid (1 eq) in tert-butanol (3-5 eq), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude tert-butyl 3-cyanobenzoate, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 3-(aminomethyl)benzoate via Nitrile Reduction

The reduction of the nitrile to a primary amine is a critical step. Raney Nickel is a preferred catalyst due to its high activity and selectivity.[2] The use of hydrogen gas under pressure is common, though transfer hydrogenation methods can also be employed.

-

In a high-pressure hydrogenation vessel, dissolve tert-butyl 3-cyanobenzoate (1 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (5-10 wt%) to the solution.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)benzoate. The crude product can be purified by column chromatography or crystallization.

Expertise & Experience Insight: The choice of Raney Nickel is deliberate; it is a cost-effective and highly efficient catalyst for the hydrogenation of nitriles to primary amines.[2] Unlike more precious metal catalysts, it is less prone to causing hydrogenolysis of other functional groups. The reaction is typically run at room temperature to minimize side reactions.

Applications in Drug Discovery and Development

Tert-butyl 3-(aminomethyl)benzoate is a versatile building block in medicinal chemistry, primarily due to its bifunctional nature. The primary amine serves as a nucleophilic handle for the introduction of various substituents, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further modification or to act as a pharmacophore. This "meta" substitution pattern is a common motif in many biologically active molecules.

While direct synthesis of a specific marketed drug using this exact starting material is not prominently documented in publicly available literature, the utility of closely related tert-butyl benzoate derivatives is well-established. For instance, various tert-butyl benzoate analogs have been investigated as liver X receptor (LXR) agonists and farnesoid X receptor (FXR) antagonists, highlighting the importance of this scaffold in modulating nuclear receptor activity.

The general utility of molecules containing a protected amine and an ester, such as tert-butyl carbamate derivatives, is seen in the synthesis of complex molecules like the drug Lacosamide.[3] This underscores the strategic importance of having orthogonal protecting groups for sequential chemical modifications.

Caption: Strategic use of tert-butyl 3-(aminomethyl)benzoate in synthesis.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of tert-butyl 3-(aminomethyl)benzoate. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for analyzing this compound. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[4][5]

-

Principle of Separation: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like tert-butyl 3-(aminomethyl)benzoate, will have a stronger affinity for the stationary phase and thus a longer retention time. The elution of the compound is achieved by increasing the proportion of organic solvent in the mobile phase.[4][5][6]

A Self-Validating HPLC Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 10-90% B over 20 minutes | A broad gradient ensures elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The benzene ring provides strong UV absorbance at this wavelength. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of a primary amine, derivatization is often required for GC analysis to improve volatility and peak shape. Silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.

Spectroscopic Methods

Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the tert-butyl protons (~1.6 ppm), a singlet for the aminomethyl protons (~3.9 ppm), and a series of multiplets in the aromatic region (7.2-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would be observed for the N-H stretch of the primary amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1715 cm⁻¹), and aromatic C-H stretches.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 207 or 208, respectively.

Conclusion

Tert-butyl 3-(aminomethyl)benzoate is a valuable and versatile building block for drug discovery and development. Its synthesis is well-understood and scalable, and its bifunctional nature allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective utilization by researchers and scientists in the pharmaceutical industry.

References

- 1. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]

- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 6. m.youtube.com [m.youtube.com]

Tert-butyl 3-(aminomethyl)benzoate physical properties

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 3-(aminomethyl)benzoate

Introduction

Tert-butyl 3-(aminomethyl)benzoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic primary amine and a sterically hindered tert-butyl ester, it serves as a versatile building block in the synthesis of complex molecular architectures. The strategic placement of these functional groups at the meta position of the benzene ring offers a unique geometric vector for elaborating chemical structures, making it a valuable intermediate in the development of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 3-(aminomethyl)benzoate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data with practical insights. We will delve into the compound's structural and physicochemical characteristics, spectroscopic signature, handling protocols, and the analytical workflows essential for its quality control. Our objective is to equip the scientific professional with the foundational knowledge required to confidently and effectively utilize this compound in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of reproducible science. Tert-butyl 3-(aminomethyl)benzoate is identified by a unique set of identifiers and a distinct molecular structure that dictates its chemical behavior.

-

IUPAC Name: tert-butyl 3-(aminomethyl)benzoate[1]

-

Synonyms: 3-(Aminomethyl)benzoic acid tert-butyl ester, 2-Methyl-2-propanyl 3-(aminomethyl)benzoate[1][2]

The structure features a benzene ring substituted at positions 1 and 3. The carboxylate group is esterified with a bulky tert-butyl group, which serves as a common protecting group that can be removed under acidic conditions. The aminomethyl group provides a primary amine functionality that is a key site for synthetic modification.

Caption: Molecular Structure of tert-butyl 3-(aminomethyl)benzoate.

Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental conditions, influencing everything from solvent selection to purification strategy. The data presented below are compiled from supplier technical sheets and chemical databases.

| Property | Value | Significance in Research & Development |

| Physical Form | Solid, semi-solid, or liquid lump[3] | The variable physical state at room temperature suggests that purity can greatly affect its form. Handling may require a spatula for solids or a pipette for viscous liquids. |

| Molecular Weight | 207.27 g/mol [1][2][3][4] | Essential for all stoichiometric calculations in reaction planning and for mass spectrometry analysis. |

| Density | 1.052 ± 0.06 g/cm³ (at 20°C)[2] | Useful for converting between mass and volume. Its density, being slightly greater than water, has implications for aqueous workups where it may not form the upper layer. |

| Solubility | Slightly soluble in water (1.8 g/L at 25°C)[2] | Limited aqueous solubility is typical for organic esters. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. This dictates solvent choices for reactions and purification. |

| Boiling Point | ~311.8 ± 25.0 °C at 760 mmHg (Predicted)[5] | The high predicted boiling point indicates that purification by distillation requires high vacuum to prevent thermal decomposition. |

| XLogP3-AA | 1.6[1] | This value indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents and providing a basis for selecting the mobile phase in chromatography. |

| Topological Polar Surface Area | 52.3 Ų[1] | This value suggests the molecule has moderate polarity, which is a key parameter for predicting its chromatographic behavior and cell permeability in drug design contexts. |

Spectroscopic and Analytical Characterization

Unambiguous confirmation of a chemical's identity is achieved through spectroscopic analysis. Each technique provides a unique fingerprint of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet signals expected between δ 7.2-8.0 ppm. Aminomethyl Protons (-CH₂-NH₂): A singlet around δ 3.8-4.0 ppm. Amine Protons (-NH₂): A broad singlet (exchangeable with D₂O) around δ 1.5-2.5 ppm. tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9H around δ 1.5-1.6 ppm. |

| ¹³C NMR | Ester Carbonyl (C=O): Signal around δ 165-166 ppm. Aromatic Carbons: Multiple signals between δ 125-135 ppm. Quaternary tert-Butyl Carbon: Signal around δ 80-81 ppm. Aminomethyl Carbon (-CH₂-): Signal around δ 45-46 ppm. tert-Butyl Methyl Carbons (-CH₃): A single signal around δ 28 ppm. |

| Infrared (IR) | N-H Stretch: A broad band around 3300-3400 cm⁻¹ (primary amine). Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. C=O Stretch (Ester): A strong, sharp band around 1710-1720 cm⁻¹. C-O Stretch (Ester): A strong band around 1250-1300 cm⁻¹. |

| Mass Spectrometry | Exact Mass: 207.125928785 Da[1]. [M+H]⁺: 208.13321 Da. The fragmentation pattern would likely show a characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da). |

Purification Workflow: A Practical Protocol

Achieving high purity is critical for subsequent synthetic steps and biological assays. Given its moderate polarity, flash column chromatography on silica gel is the most common and effective method for purifying tert-butyl 3-(aminomethyl)benzoate.

Step-by-Step Column Chromatography Protocol

-

Slurry Preparation: The crude product is dissolved in a minimal amount of dichloromethane (DCM) or the initial mobile phase. A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.

-

Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The causality here is to create a homogenous stationary phase bed, which is crucial for achieving sharp, well-resolved bands.

-

Loading: The prepared dry-loaded sample is carefully added to the top of the packed silica bed. A thin layer of sand is added on top to prevent disturbance of the sample layer during solvent addition.

-

Elution: The separation is initiated with a low-polarity mobile phase. The polarity is gradually increased by adding a more polar solvent like ethyl acetate or methanol containing a small amount of a basic modifier like triethylamine (e.g., 1%). The triethylamine is critical to prevent the basic amine group from tailing on the acidic silica gel, ensuring a symmetrical peak shape.

-

Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. The relevant fractions are then combined.

-

Solvent Removal: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified tert-butyl 3-(aminomethyl)benzoate.

Caption: Standard workflow for purification by flash column chromatography.

Safe Handling, Storage, and Stability

Adherence to safety protocols is non-negotiable in a research environment. The following guidelines are based on available Safety Data Sheets (SDS).

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6][7] Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[6][7] Wash hands thoroughly after handling.[6]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer at temperatures under -20°C.[3] It is recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light to prevent degradation.[3]

-

Stability & Incompatibilities: The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids. The tert-butyl ester is sensitive to strong acidic conditions, which will cleave it to isobutylene and the corresponding carboxylic acid. The primary amine can react with various electrophiles.

Conclusion

Tert-butyl 3-(aminomethyl)benzoate is a foundational building block whose utility is directly linked to its distinct physical and chemical properties. Its moderate polarity, defined spectroscopic fingerprint, and the orthogonal reactivity of its amine and protected ester functionalities make it an asset in multi-step organic synthesis. A thorough understanding of its solubility, stability, and chromatographic behavior, as detailed in this guide, is paramount for its successful application. By leveraging this knowledge, researchers can ensure the integrity of their starting materials, streamline purification processes, and ultimately accelerate the pace of innovation in drug discovery and materials science.

References

- 1. tert-Butyl 3-aminomethylbenzoate | C12H17NO2 | CID 19851353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]

- 3. tert-Butyl 3-(aminomethyl)benzoate | 102638-45-9 [sigmaaldrich.com]

- 4. tert-Butyl 4-(aminomethyl)benzoate | C12H17NO2 | CID 14514888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(aminomethyl)benzoate | 107045-28-3 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)benzoate: A Core Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on tert-butyl 3-(aminomethyl)benzoate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, validated synthetic protocols, analytical characterization, and strategic applications, providing the field-proven insights necessary for its effective use in research and development.

Tert-butyl 3-(aminomethyl)benzoate is a strategically designed synthetic building block. Its structure incorporates a rigid benzene scaffold functionalized with a nucleophilic primary amine (at the meta-position) and a carboxylic acid protected as a tert-butyl ester. This arrangement is pivotal for its utility, offering two distinct reactive sites with orthogonal reactivity. The tert-butyl ester provides robust protection for the carboxylic acid under a wide range of conditions, yet it can be selectively cleaved under acidic conditions, a cornerstone of modern protecting group strategy in multi-step synthesis.

The molecular weight of tert-butyl 3-(aminomethyl)benzoate is 207.27 g/mol .[1][2][3] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 207.27 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3][6] |

| CAS Number | 102638-45-9 | [1][2][6] |

| IUPAC Name | tert-butyl 3-(aminomethyl)benzoate | [2] |

| Synonyms | 3-(Aminomethyl)benzoic acid tert-butyl ester | [1][2] |

| Appearance | Solid, semi-solid, or liquid | [6] |

| Solubility | Slightly soluble in water (1.8 g/L at 25 °C) | [1] |

| SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)CN | [2] |

| InChIKey | HALKLPHYNWBHPB-UHFFFAOYSA-N | [2][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of tert-butyl 3-(aminomethyl)benzoate is most commonly achieved through a multi-step process that leverages commercially available precursors. The causality behind the chosen pathway lies in achieving high yields and purity while using standard, scalable laboratory reactions. A highly reliable route involves the esterification of a nitrile-containing precursor followed by the reduction of the nitrile group to the primary amine.

Proposed Synthetic Pathway

The workflow begins with 3-cyanobenzoic acid. The carboxylic acid is first protected as a tert-butyl ester. This step is crucial as the acidic proton would interfere with many reducing agents. Subsequently, the nitrile group is catalytically hydrogenated to yield the target primary amine. This sequence ensures that the more sensitive functional groups are installed or revealed at the appropriate stage.

Caption: Synthetic pathway for tert-butyl 3-(aminomethyl)benzoate.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of tert-butyl 3-cyanobenzoate, a key step in the synthesis.

Materials:

-

tert-Butyl 3-cyanobenzoate (1.0 eq)

-

Palladium on activated charcoal (10% w/w, ~0.05 eq)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Argon or Nitrogen).

-

Charging the Vessel: To the vessel, add tert-butyl 3-cyanobenzoate followed by the solvent (e.g., methanol, ~10-15 mL per gram of substrate). Swirl to dissolve.

-

Catalyst Addition: Carefully add the 10% Palladium on charcoal catalyst. The catalyst is pyrophoric and should be handled with care, preferably as a slurry in the reaction solvent.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel multiple times with hydrogen gas to remove all air.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous stirring or shaking. The reaction is typically exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).

-

Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the amine from streaking on the silica gel.

Analytical Characterization

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A multi-pronged analytical approach is required for the comprehensive characterization of tert-butyl 3-(aminomethyl)benzoate.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons (multiplets, ~7.2-7.8 ppm), benzylic CH₂ (singlet, ~3.8 ppm), NH₂ (broad singlet, variable), and tert-butyl group (singlet, ~1.5 ppm). Integration should match the 4:2:2:9 proton ratio. |

| ¹³C NMR | Structural confirmation | Signals for the ester carbonyl, quaternary tert-butyl carbon, aromatic carbons, and the benzylic carbon. |

| HPLC | Purity assessment and quantification | A single major peak under reversed-phase conditions (e.g., C18 column) with UV detection (~210-254 nm).[7] |

| GC-MS | Identification of volatile impurities | Useful for detecting residual solvents from the synthesis.[7] |

| FT-IR | Functional group identification | Characteristic absorptions for N-H stretching (amine), C=O stretching (ester), and aromatic C-H bonds. |

Protocol: Purity Determination by HPLC

This method provides a robust assessment of the compound's purity and is suitable for routine quality control.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Applications in Research and Drug Development

The true value of tert-butyl 3-(aminomethyl)benzoate lies in its application as a versatile bifunctional linker or scaffold. The differential reactivity of its two functional groups allows for sequential and controlled elaboration into more complex molecular architectures.

Orthogonal Derivatization Strategy

The primary amine serves as a potent nucleophile for reactions like acylation, sulfonylation, and reductive amination. These transformations can be performed while the tert-butyl ester remains intact. Conversely, the ester can be selectively deprotected under acidic conditions (e.g., TFA in DCM) to reveal the carboxylic acid, which can then undergo amide coupling or other transformations, leaving the amine available for subsequent modification (if it was first protected).

Caption: Orthogonal reactivity of tert-butyl 3-(aminomethyl)benzoate.

Case Study: Scaffolding for Bioactive Agents

This building block is particularly useful for synthesizing molecules that require a rigid aromatic core to properly orient functional groups for interaction with biological targets. For instance, in the development of enzyme inhibitors or receptor agonists, the benzene ring acts as a scaffold. The aminomethyl group can be used to introduce a pharmacophore that binds deep within a protein pocket, while the carboxylate (after deprotection) can be functionalized to interact with surface residues or improve pharmacokinetic properties. A notable example is the use of tert-butyl benzoate analogs in the discovery and optimization of liver X receptor (LXR) agonists, where modifications on the benzoate core were critical for enhancing bioactivity and improving pharmacokinetic profiles.[8]

Safety, Handling, and Storage

Proper handling of tert-butyl 3-(aminomethyl)benzoate is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.

| Hazard Class | Hazard Statement |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[9] |

| Eye Damage/Irritation | H318: Causes serious eye damage.[1] H319: Causes serious eye irritation.[9] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[9] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the material in a freezer under an inert atmosphere (e.g., Argon) at temperatures below -20°C.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 3-(aminomethyl)benzoate is more than just a chemical with a specific molecular weight; it is a highly valuable and versatile tool in the arsenal of medicinal and synthetic chemists. Its well-defined structure, featuring orthogonally reactive functional groups on a rigid scaffold, provides a reliable platform for the systematic construction of complex, bioactive molecules. Understanding its properties, synthesis, and safe handling is paramount for leveraging its full potential in the demanding landscape of drug discovery and development.

References

-

tert-Butyl 3-aminomethylbenzoate | C12H17NO2 | CID 19851353. PubChem, National Institutes of Health. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

tert-Butyl 4-(aminomethyl)benzoate | C12H17NO2 | CID 14514888. PubChem, National Institutes of Health. [Link]

-

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central, National Institutes of Health. [Link]

-

Supplementary Information - General procedure for the synthesis of t-butyl ester. Royal Society of Chemistry. [Link]

-

Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. Northeastern University Digital Repository Service. [Link]

Sources

- 1. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]

- 2. tert-Butyl 3-aminomethylbenzoate | C12H17NO2 | CID 19851353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-(aminomethyl)benzoate - CAS:102638-45-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-Butyl 4-(aminomethyl)benzoate | C12H17NO2 | CID 14514888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 6. tert-Butyl 3-(aminomethyl)benzoate | 102638-45-9 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 9. aksci.com [aksci.com]

Tert-butyl 3-(aminomethyl)benzoate synthesis protocols

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(aminomethyl)benzoate

Executive Summary

Tert-butyl 3-(aminomethyl)benzoate is a pivotal building block in contemporary medicinal chemistry and drug development. Its structure, featuring a meta-substituted benzene ring with a sterically hindered tert-butyl ester and a reactive primary aminomethyl group, makes it a valuable intermediate for synthesizing a wide array of complex pharmaceutical agents. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under many reaction conditions but readily cleaved under acidic protocols, while the aminomethyl moiety provides a nucleophilic handle for constructing amide, urea, sulfonamide, and other critical linkages. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and field-proven insights for the preparation of this compound, tailored for researchers, chemists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

Chemical Structure and Properties

Tert-butyl 3-(aminomethyl)benzoate (Molecular Formula: C12H17NO2, Molecular Weight: 207.27 g/mol ) is characterized by its bifunctional nature.[1][2] The strategic placement of the aminomethyl and tert-butoxycarbonyl groups at the 1- and 3-positions of the benzene ring allows for orthogonal chemical manipulations, a highly desirable feature in multi-step synthesis.

-

Tert-butyl Ester: This group is prized for its stability against nucleophiles, reducing agents, and basic conditions.[3] Its steric bulk prevents saponification, a common side reaction with simpler esters like methyl or ethyl esters. Deprotection is typically achieved cleanly with moderate to strong acids (e.g., trifluoroacetic acid or HCl), liberating the carboxylic acid.[3]

-

Aminomethyl Group: The primary amine is a versatile functional group, serving as a key nucleophile in C-N bond-forming reactions that are fundamental to the assembly of bioactive molecules.

Significance in Medicinal Chemistry

The utility of tert-butyl 3-(aminomethyl)benzoate and its protected precursor, 3-((tert-butoxycarbonylamino)methyl)benzoic acid (Boc-3-aminomethyl-benzoic acid), is well-documented. These scaffolds are incorporated into molecules designed as enzyme inhibitors, receptor agonists, and other therapeutic agents. For instance, derivatives have been used to synthesize inhibitors of β-site APP cleaving enzyme (BACE-1) and potent agonists for somatostatin receptors, highlighting their relevance in neurodegenerative disease and oncology research.[4]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of tert-butyl 3-(aminomethyl)benzoate can be approached from several distinct retrosynthetic pathways. The optimal choice depends on factors such as starting material availability, scalability, and the desired purity profile. The two most prevalent and efficient strategies involve the reduction of a suitable nitrogen-containing precursor or the reductive amination of an aldehyde.

Strategy A: Reduction of a Nitrile Precursor

This is arguably the most common and scalable approach. The core transformation is the reduction of a nitrile (-C≡N) group to a primary amine (-CH2NH2). The key intermediate is tert-butyl 3-(cyanomethyl)benzoate.

-

Causality: The nitrile group is an excellent precursor to a primary amine. It is stable to a variety of reaction conditions used to construct the rest of the molecule and can be reduced with high fidelity using several well-established methods. Catalytic hydrogenation is often preferred for its clean reaction profile and the avoidance of metal hydride waste streams, making it suitable for large-scale production.

Strategy B: Reductive Amination of an Aldehyde Precursor

This strategy offers a more direct route from a carbonyl compound. The key intermediate is tert-butyl 3-formylbenzoate, which is reacted with an ammonia source in the presence of a reducing agent.

-

Causality: Reductive amination is a powerful one-pot method for amine synthesis.[5] The reaction proceeds through the in-situ formation of an imine intermediate from the aldehyde and ammonia, which is then immediately reduced to the amine. The choice of a selective reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is critical. These reagents are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion, thus preventing side reactions and maximizing yield.

Comparative Overview of Synthesis Routes

| Strategy | Starting Material(s) | Key Intermediate | Key Transformation | Advantages | Disadvantages |

| A: Nitrile Reduction | Methyl 3-(bromomethyl)benzoate, NaCN, Sodium tert-butoxide | tert-Butyl 3-(cyanomethyl)benzoate | Catalytic Hydrogenation or Chemical Reduction of Nitrile | High yields, clean conversion, scalable, multiple reduction methods available. | Requires handling of highly toxic cyanides; multi-step process. |

| B: Reductive Amination | 3-Formylbenzoic acid, tert-Butanol | tert-Butyl 3-formylbenzoate | Imine formation followed by in-situ reduction | More convergent route, avoids highly toxic reagents like KCN/NaCN. | May require careful optimization of pH and reducing agent; potential for over-alkylation. |

Visualized Synthetic Workflows

Workflow for Synthesis via Nitrile Reduction

Caption: Workflow for Nitrile Reduction Pathway.

Workflow for Synthesis via Reductive Amination

Caption: Workflow for Reductive Amination Pathway.

Detailed Experimental Protocols

Protocol I: Synthesis via Catalytic Hydrogenation of tert-Butyl 3-(cyanomethyl)benzoate

This protocol is a robust method adapted from literature procedures, focusing on safety and yield.[1][6][7]

Step 1: Synthesis of Methyl 3-(cyanomethyl)benzoate [7]

-

To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in a suitable solvent like acetone or DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-(cyanomethyl)benzoate, which can be used directly or purified by column chromatography.

Step 2: Transesterification to tert-Butyl 3-(cyanomethyl)benzoate [6]

-

To a stirred suspension of sodium tert-butoxide (2.5 eq) in anhydrous tetrahydrofuran (THF) or toluene, add methyl 3-(cyanomethyl)benzoate (1.0 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Quench the reaction carefully with water and acidify with a 5% HCl solution.

-

Extract the product with diethyl ether or ethyl acetate (2x).

-

Combine the organic extracts, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify by column chromatography on silica gel to afford tert-butyl 3-(cyanomethyl)benzoate.

Step 3: Catalytic Hydrogenation to the Final Product [1]

-

In a high-pressure hydrogenation vessel (Parr shaker), dissolve tert-butyl 3-(cyanomethyl)benzoate (1.0 eq) in methanol or ethanol.

-

Add 10% Palladium on activated charcoal (Pd/C) catalyst (5-10% w/w).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

-

Shake the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(aminomethyl)benzoate as a crude oil or solid.

Protocol II: Synthesis via Reductive Amination of tert-Butyl 3-formylbenzoate

This protocol provides a more direct route, avoiding the use of cyanide salts.[8]

Step 1: Synthesis of tert-Butyl 3-formylbenzoate

-

Suspend 3-formylbenzoic acid (1.0 eq) in dichloromethane (DCM) in a pressure-rated flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

-

Cool the mixture to -78 °C and condense isobutylene gas (2.0-3.0 eq) into the flask.

-

Seal the flask and allow it to warm to room temperature, stirring for 24-48 hours.

-

Cool the flask, vent carefully, and quench the reaction by pouring it over a cold saturated sodium bicarbonate solution.

-

Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.

-

Wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to give tert-butyl 3-formylbenzoate.

Step 2: Reductive Amination

-

Dissolve tert-butyl 3-formylbenzoate (1.0 eq) and ammonium acetate (5-10 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by adding 1 M HCl until the pH is acidic (to destroy excess borohydride).

-

Concentrate the mixture to remove methanol.

-

Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with ethyl acetate or DCM (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

Purification and Characterization

Purification:

-

Column Chromatography: The most common method for purifying both intermediates and the final product is silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.

-

Acid-Base Extraction: The basic nature of the final product allows for purification via acid-base extraction. The crude material can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to extract the amine into the aqueous phase as its ammonium salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with 2 M NaOH) and the free amine is re-extracted into a fresh organic solvent.[9]

Analytical Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Key signals for tert-butyl 3-(aminomethyl)benzoate include the singlet for the 9 protons of the tert-butyl group (~1.6 ppm), the singlet for the 2 benzylic protons of the -CH2- group (~3.9 ppm), a broad singlet for the 2 amine protons (-NH2), and the characteristic aromatic proton signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z = 208.1 for [M+H]⁺).

-

Infrared (IR) Spectroscopy: Shows characteristic absorptions for the N-H stretch of the primary amine (~3300-3400 cm⁻¹) and the C=O stretch of the ester (~1715 cm⁻¹).

Safety Considerations

Chemical synthesis requires rigorous adherence to safety protocols.

-

Cyanide Salts (NaCN, KCN): Extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

-

Metal Hydrides (NaBH3CN): Flammable solids and toxic. React with acid to produce toxic hydrogen cyanide gas. Quenching must be done carefully in a fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The catalyst (Pd/C) can be pyrophoric upon exposure to air after the reaction. The catalyst should be filtered under a nitrogen or argon atmosphere and quenched carefully (e.g., by wetting with water) before disposal.

-

General Hazards: Always wear appropriate PPE. Handle flammable organic solvents in a fume hood and away from ignition sources.

References

-

PubChem. 3-(Aminomethyl)benzeneboronic acid, N-BOC protected. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

National Institutes of Health (NIH). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information for Transesterification and de-esterification of esters with sodium tert-butoxide. Available from: [Link]

-

ResearchGate. How to purify p-amino tert butyl benzamide? Available from: [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

Sources

- 1. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. tert-Butyl 3-(aminomethyl)benzoate | 102638-45-9 [sigmaaldrich.cn]

- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Boc-3-Aminomethylbenzoic acid | 117445-22-4 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 8. 3-Formyl-benzoesäure-methylester ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Tert-butyl 3-(aminomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(aminomethyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a primary amine and a tert-butyl ester, making it a valuable building block for the synthesis of a wide range of pharmaceutical compounds. The presence of both a nucleophilic amine and a sterically hindered ester allows for selective chemical modifications, rendering it a versatile scaffold in the design of novel therapeutic agents.

Accurate structural elucidation and characterization are paramount in drug discovery and development to ensure the identity, purity, and stability of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Tert-butyl 3-(aminomethyl)benzoate, grounded in established principles and data from closely related analogs. The insights provided herein are designed to assist researchers in the unambiguous identification and characterization of this important synthetic intermediate.

Molecular Structure and Key Features

The structural features of Tert-butyl 3-(aminomethyl)benzoate dictate its spectroscopic signature. The molecule consists of a meta-substituted benzene ring, a benzylic primary amine, and a tert-butyl ester. These functionalities give rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular structure of Tert-butyl 3-(aminomethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While a publicly available experimental spectrum for Tert-butyl 3-(aminomethyl)benzoate is not readily accessible, a Certificate of Analysis for this compound confirms that its ¹H NMR spectrum conforms to the expected structure[1]. The following predictions are based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.2 - 8.0 | Multiplet | 4H | The four protons on the meta-substituted benzene ring will appear as a complex multiplet in the aromatic region. |

| Benzylic (2H) | ~3.8 | Singlet | 2H | The two protons of the aminomethyl group are adjacent to the electron-withdrawing benzene ring, shifting them downfield. They are expected to appear as a singlet. |

| Amine (2H) | 1.5 - 2.5 | Broad Singlet | 2H | The protons of the primary amine typically appear as a broad singlet and can exchange with deuterium in D₂O. The chemical shift can vary depending on concentration and solvent. |

| tert-Butyl (9H) | ~1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. |

Expert Insights: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to second-order effects. The use of higher field NMR instruments can help to resolve these multiplets. The broadness of the amine proton signal is due to quadrupolar relaxation and exchange phenomena.

¹³C NMR Spectroscopy

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~166 | The ester carbonyl carbon is deshielded and appears at a characteristic downfield chemical shift. |

| Aromatic (C-O) | ~131 | The aromatic carbon attached to the ester group. |

| Aromatic (C-CH₂NH₂) | ~140 | The aromatic carbon attached to the aminomethyl group. |

| Aromatic (CH) | 128 - 132 | The remaining four aromatic carbons will appear in this region. |

| Quaternary (tert-Butyl) | ~81 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, shifting it downfield. |

| Benzylic (-CH₂-) | ~46 | The benzylic carbon of the aminomethyl group. |

| Methyl (tert-Butyl) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Expert Insights: The chemical shifts of the aromatic carbons can be predicted more accurately using computational methods or by comparison with detailed spectral data of very similar compounds, such as t-butyl 3-methylbenzoate[2].

Experimental Protocol for NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Caption: A standardized workflow for preparing an NMR sample.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amine) | 3300 - 3400 | Medium, two bands | Primary amines typically show two N-H stretching bands (symmetric and asymmetric). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching vibrations of the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the tert-butyl and aminomethyl groups. |

| C=O Stretch (Ester) | ~1715 | Strong | The carbonyl group of the ester gives a strong, sharp absorption band. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak | Skeletal vibrations of the benzene ring. |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | C-O stretching vibrations of the ester group. |

| C-N Stretch (Amine) | 1000 - 1250 | Medium | C-N stretching vibration of the benzylic amine. |

Expert Insights: The exact position of the C=O stretch can be influenced by conjugation and solvent effects. The presence of two distinct N-H stretching bands is a clear indication of a primary amine. The region below 1500 cm⁻¹ is known as the fingerprint region and is unique for each molecule, making it useful for comparison with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For Tert-butyl 3-(aminomethyl)benzoate (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol ), the following mass spectral data can be expected.

Expected Mass-to-Charge Ratios (m/z):

| m/z | Ion | Rationale |

| 208 | [M+H]⁺ | The protonated molecular ion is often observed in soft ionization techniques like Electrospray Ionization (ESI). |

| 152 | [M-C₄H₉]⁺ | Loss of the tert-butyl group is a common fragmentation pathway for tert-butyl esters, leading to the formation of a stable acylium ion. |

| 135 | [M-C₄H₉O]⁺ | Further loss of an oxygen atom from the acylium ion. |

| 106 | [C₇H₈N]⁺ | Cleavage of the bond between the carbonyl group and the benzene ring. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing a tert-butyl group. |

Expert Insights: The fragmentation of benzylamines can be complex, often involving rearrangements. Under electron ionization (EI), the molecular ion peak may be weak or absent due to extensive fragmentation. The base peak in the spectrum is often the most stable fragment, which in this case is likely to be the tert-butyl cation (m/z 57) or the acylium ion resulting from the loss of the tert-butyl group.

Caption: Proposed fragmentation pathways for Tert-butyl 3-(aminomethyl)benzoate in mass spectrometry.

Conclusion

The spectroscopic characterization of Tert-butyl 3-(aminomethyl)benzoate is crucial for its application in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on fundamental principles and data from analogous compounds. By understanding the expected spectroscopic signatures of this molecule, researchers can confidently verify its structure and purity, ensuring the integrity of their synthetic work and the reliability of subsequent biological evaluations. The provided experimental protocols and expert insights further serve as a practical resource for scientists working with this versatile building block.

References

-

SpectraBase. (n.d.). t-Butyl 3-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)benzoate. Retrieved from [Link]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 3-(aminomethyl)benzoate

Introduction

Tert-butyl 3-(aminomethyl)benzoate is a key bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a protected carboxylic acid (tert-butyl ester), a primary amine, and a meta-substituted aromatic ring. Accurate structural elucidation is paramount for its application in the synthesis of complex molecules, particularly in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the most powerful technique for confirming the identity, purity, and structure of this compound.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Tert-butyl 3-(aminomethyl)benzoate. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of the spectral features and the underlying principles governing them. We will move beyond simple peak assignments to explain the causality behind the observed chemical shifts and coupling patterns, providing a self-validating framework for spectral interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Due to the molecule's asymmetry, each proton on the aromatic ring is chemically unique.

Caption: Molecular structure of Tert-butyl 3-(aminomethyl)benzoate with unique proton environments labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this molecule is characterized by distinct signals from the aliphatic and aromatic regions. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring: the electron-withdrawing tert-butoxycarbonyl group (-COOtBu) and the weakly electron-donating aminomethyl group (-CH₂NH₂).

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Causality |

| Hₐ (tert-butyl) | 9H | ~1.5 - 1.6 | Singlet (s) | N/A | These nine protons are equivalent due to free rotation around the C-C single bonds. They are attached to a quaternary carbon, so there is no adjacent proton to cause splitting. Their upfield shift is characteristic of saturated alkyl groups.[1] |

| Hₙ (Amine) | 2H | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[2][3] This exchange averages out any potential coupling to the adjacent -CH₂- protons, resulting in a broad singlet.[3] This peak will disappear upon a D₂O shake.[3] |

| Hₑ (Aminomethyl) | 2H | ~3.8 - 4.0 | Singlet (s) | N/A | These are benzylic protons, typically found around 2.0-3.0 ppm.[4] However, their direct attachment to the electronegative nitrogen atom deshields them, shifting their signal significantly downfield. They appear as a singlet because the adjacent amine protons undergo rapid exchange and do not cause splitting. |

| Hₐᵣ (Aromatic) | 4H | ~7.3 - 8.0 | Multiplets (m) | ortho: ~7-10 Hz, meta: ~2-3 Hz | The aromatic protons are in the most downfield region due to the ring current effect.[4][5] The electron-withdrawing ester group deshields the ortho (H at C2) and para (H at C5) positions, while the aminomethyl group has a weaker donating effect. This leads to a complex, overlapping multiplet pattern. The proton at C2, being ortho to the strongly withdrawing ester, is expected to be the most downfield signal. |

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and parameter optimization. This protocol ensures reproducibility and accuracy.

Part 1: Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for general organic compounds.[6] However, to obtain a sharper signal for the N-H protons and minimize exchange broadening, Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it slows the rate of proton exchange.[7]

-

Sample Concentration: Weigh 10-20 mg of Tert-butyl 3-(aminomethyl)benzoate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Filtration: To avoid magnetic field distortions that cause peak broadening, filter the sample solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any suspended solid particles.

-

D₂O Shake (Optional but Recommended): To definitively identify the N-H protons, acquire a preliminary spectrum. Then, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H protons will disappear, confirming its assignment.[3]

Part 2: Spectrometer Operation & Data Acquisition

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

-

Instrument Setup: After inserting the sample, the instrument must be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[8]

-

Parameter Optimization for Quantitative Accuracy:

-

Relaxation Delay (D1): For accurate integration, the relaxation delay between pulses must be sufficiently long to allow all protons to fully relax. A value of 5 times the longest T₁ (spin-lattice relaxation time) is standard for quantitative NMR (qNMR).[8] For routine structural confirmation, a D1 of 1-2 seconds is often sufficient.

-

Pulse Angle: A 30° or 45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay. For strictly quantitative results, a 90° pulse should be used in conjunction with a long relaxation delay.[8]

-

Number of Scans (NS): A minimum of 16 scans is recommended to improve the signal-to-noise ratio, particularly for observing the broad N-H signal and resolving the aromatic multiplets.

-

-

Data Processing:

-

Phasing and Baseline Correction: After Fourier transformation of the Free Induction Decay (FID), the spectrum must be manually phased to ensure all peaks are in the pure absorption mode. A flat baseline is essential for accurate integration.

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Conclusion: A Self-Validating Spectroscopic Signature

The ¹H NMR spectrum of Tert-butyl 3-(aminomethyl)benzoate provides a definitive fingerprint for its structural verification. The key features—a 9H singlet for the tert-butyl group, a 2H singlet for the benzylic aminomethyl protons, a variable and broad 2H signal for the primary amine, and a complex multiplet for the four aromatic protons—are all logically accounted for by the molecule's electronic and structural properties. By following the rigorous experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-fidelity spectra, ensuring the integrity of this crucial synthetic building block in their scientific endeavors.

References

- 1. acdlabs.com [acdlabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. How To [chem.rochester.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Tert-butyl 3-(aminomethyl)benzoate

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of tert-butyl 3-(aminomethyl)benzoate, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of spectral data, interpretation, and best practices for data acquisition.

Introduction

Tert-butyl 3-(aminomethyl)benzoate is a bifunctional molecule incorporating a benzoate ester and a primary amine. This structural arrangement makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose. By providing a unique fingerprint of the carbon skeleton, ¹³C NMR allows for unambiguous confirmation of the molecule's identity and can reveal the presence of impurities.[1][2]

Predicted ¹³C NMR Spectral Data

| Carbon Atom Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) |

| 1 | Carbonyl (C=O) | 166-168 | Singlet |

| 2 | Aromatic (C-COO) | 130-132 | Singlet |

| 3 | Aromatic (CH) | 132-134 | Singlet |

| 4 | Aromatic (C-CH₂NH₂) | 138-140 | Singlet |

| 5 | Aromatic (CH) | 128-130 | Singlet |

| 6 | Aromatic (CH) | 127-129 | Singlet |

| 7 | Aromatic (CH) | 126-128 | Singlet |

| 8 | Aminomethyl (-CH₂NH₂) | 45-47 | Singlet |

| 9 | Quaternary (tert-Butyl) | 80-82 | Singlet |

| 10 | Methyl (tert-Butyl) | 27-29 | Singlet |

Expert Interpretation and Peak Assignment Rationale

The predicted ¹³C NMR spectrum of tert-butyl 3-(aminomethyl)benzoate is expected to exhibit ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms in the molecule. The interpretation of these signals is based on the electronic environment of each carbon atom.

-

Carbonyl Carbon (1): The ester carbonyl carbon is significantly deshielded due to the electronegativity of the two attached oxygen atoms and will therefore appear at the downfield end of the spectrum, typically in the 166-168 ppm range.[3][4]

-

Aromatic Carbons (2-7): The six carbons of the benzene ring will resonate in the aromatic region (125-150 ppm).[3][4]

-

The carbon atom to which the ester group is attached (C-2) is expected to be in the 130-132 ppm range.

-

The carbon bearing the aminomethyl group (C-4) will be influenced by the nitrogen atom, shifting it to approximately 138-140 ppm.

-

The remaining aromatic CH carbons will have slightly different chemical shifts due to their positions relative to the two substituents.

-

-

Aminomethyl Carbon (8): The carbon of the -CH₂NH₂ group is directly bonded to a nitrogen atom, which causes a downfield shift to the 45-47 ppm region.[3]

-

Tert-butyl Group Carbons (9, 10):

-

The quaternary carbon (C-9) of the tert-butyl group, being bonded to an oxygen atom, is deshielded and is predicted to appear around 80-82 ppm.

-

The three equivalent methyl carbons (C-10) of the tert-butyl group will give a single, more intense signal in the aliphatic region, typically between 27 and 29 ppm.[7]

-

Best Practices for ¹³C NMR Data Acquisition: An Experimental Protocol

To obtain a high-quality ¹³C NMR spectrum of tert-butyl 3-(aminomethyl)benzoate, the following experimental protocol is recommended.

I. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the solid tert-butyl 3-(aminomethyl)benzoate.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single carbon signal at a known chemical shift (δ ≈ 77.16 ppm) which can be used for spectral calibration.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak.

II. Instrument Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or higher field spectrometer:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Standard proton-decoupled (e.g., zgpg30) | Simplifies the spectrum to single lines for each carbon by removing ¹H-¹³C coupling. |

| Spectral Width | 0 to 220 ppm | Encompasses the typical chemical shift range for most organic compounds.[8] |

| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[9] |

| Relaxation Delay (d1) | 2-5 seconds | Allows for the full relaxation of quaternary and carbonyl carbons, which have longer relaxation times, ensuring more accurate signal intensities. |

| Acquisition Time (aq) | 1-2 seconds | Determines the resolution of the spectrum. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR analysis. |

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

Experimental Workflow Visualization

Caption: Workflow for ¹³C NMR data acquisition and processing.

Advanced Technique: DEPT Spectroscopy

For unambiguous assignment of carbon types (CH, CH₂, CH₃, and quaternary carbons), Distortionless Enhancement by Polarization Transfer (DEPT) is a highly valuable technique. A DEPT experiment is typically run in two stages:

-

DEPT-90: This spectrum only shows signals for CH (methine) carbons.

-

DEPT-135: In this spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

By comparing a standard broadband-decoupled ¹³C spectrum with DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon multiplicities can be achieved.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of tert-butyl 3-(aminomethyl)benzoate. This guide has provided a comprehensive overview of the predicted ¹³C NMR spectrum, a detailed rationale for peak assignments, and a robust experimental protocol for acquiring high-quality data. By following these best practices and considering advanced techniques like DEPT, researchers can confidently characterize this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ChemHelper. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

-

NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

-

SpectraBase. (n.d.). tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts. [Link]

-